molecular formula C14H15NO2 B1227456 Thyronamine CAS No. 500-78-7

Thyronamine

Cat. No. B1227456
CAS RN: 500-78-7
M. Wt: 229.27 g/mol
InChI Key: OVUVNKDANCKDCK-UHFFFAOYSA-N
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Description

Thyronamines (TAMs) are a class of endogenous signaling compounds that exhibit structural similarity to the thyroid hormone L-thyroxine . They were initially discovered in the early 1950s and have been the focus of basic and clinical research due to their numerous prompt pharmacological effects . These effects include metabolic depression, hypothermia, negative chronotropy, negative inotropy, hyperglycemia, reduction of the respiratory quotient, ketonuria, and reduction of fat mass .


Synthesis Analysis

The proposed biosynthesis of thyronamines from thyroid hormones would require decarboxylation and more or less extensive deiodination . Deiodinases (Dio1, Dio2, and Dio3) catalyze the removal of iodine from their substrates .


Molecular Structure Analysis

Thyronamines’ structure is identical to that of thyroid hormone and deiodinated thyroid hormone derivatives, except that thyronamines do not possess a carboxylate group . Two representatives of thyronamines, namely 3-iodothyronamine (3-T 1 AM) and thyronamine (T 0 AM), have been detected in vivo .


Chemical Reactions Analysis

Thyronamines interact with a class of G protein-coupled receptors called trace-amine associated receptors . They also interact with several aminergic receptors and non-GPCR targets such as transient receptor potential channels, mitochondrial proteins, and the serum thyronamine-binding protein apolipoprotein B100 .


Physical And Chemical Properties Analysis

The physical and chemical properties of thyronamines are largely determined by their chemical structure, which is identical to that of thyroid hormone and deiodinated thyroid hormone derivatives, except for the absence of a carboxylate group .

Mechanism of Action

Thyronamines have been shown to induce various prompt effects, such as metabolic depression, hypothermia, negative chronotropy, negative inotropy, hyperglycemia, reduction of the respiratory quotient, ketonuria, and reduction of fat mass . They have also revealed promising therapeutic potential because they represent the only endogenous compounds inducing hypothermia as a prophylactic or acute treatment of stroke .

Future Directions

Thyronamines have already revealed promising therapeutic potential because they represent the only endogenous compounds inducing hypothermia as a prophylactic or acute treatment of stroke . Future research will likely focus on further elucidating the physiological roles of thyronamines and exploring their therapeutic potential .

properties

CAS RN

500-78-7

Product Name

Thyronamine

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

4-[4-(2-aminoethyl)phenoxy]phenol

InChI

InChI=1S/C14H15NO2/c15-10-9-11-1-5-13(6-2-11)17-14-7-3-12(16)4-8-14/h1-8,16H,9-10,15H2

InChI Key

OVUVNKDANCKDCK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCN)OC2=CC=C(C=C2)O

Canonical SMILES

C1=CC(=CC=C1CCN)OC2=CC=C(C=C2)O

Other CAS RN

500-78-7

synonyms

HCl of thyronamine
p-(p-(2-aminoethyl)phenoxy)phenol
thyronamine

Origin of Product

United States

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